3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride
Description
3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one hydrochloride is a heterocyclic compound characterized by a pyrido[1,2-a]pyrimidin-4-one core. The molecule features a 2-methyl group at position 2 and a 2-ethoxyethyl substituent at position 3, with a hydrochloride salt enhancing its stability and solubility. While its exact biological activity remains underexplored in the provided evidence, structural analogs like risperidone (a well-known antipsychotic) highlight the therapeutic relevance of this scaffold .
Properties
IUPAC Name |
3-(2-ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-17-9-7-11-10(2)14-12-6-4-5-8-15(12)13(11)16;/h3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTHEAFCBQBJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=C(N=C2CCCCN2C1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride is a heterocyclic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-(2-ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one; hydrochloride
- Molecular Formula : C13H21ClN2O2
- Molecular Weight : 272.77 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets. It appears to modulate the activity of enzymes and receptors involved in several physiological processes. The specific pathways influenced by this compound are still under investigation, but preliminary studies suggest potential anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anti-inflammatory properties. For instance:
- Inhibitory Effects on COX Enzymes : The compound showed promising results in inhibiting cyclooxygenase (COX) enzymes. In vitro assays demonstrated that it could suppress COX-1 and COX-2 activities with IC50 values comparable to standard anti-inflammatory drugs like diclofenac and celecoxib.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3-(2-Ethoxyethyl)-2-methyl... | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that the compound may be a viable candidate for developing anti-inflammatory medications .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Preliminary tests indicate that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
Anticancer Potential
Research into the anticancer properties of pyrido[1,2-a]pyrimidine derivatives has shown that they can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
-
In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, the administration of the compound resulted in a significant reduction in inflammation compared to control groups.
- ED50 Values :
| Compound | ED50 (μM) |
|----------|------------|
| Test Compound | 11.60 |
| Indomethacin | 9.17 |
- ED50 Values :
- Cell Line Studies : In vitro studies using RAW264.7 macrophage cells demonstrated that the compound significantly inhibited the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrido-pyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.
Risperidone (3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one)
- Structural Differences : Risperidone incorporates a benzisoxazole-piperidine moiety at position 3, replacing the ethoxyethyl group in the target compound. This complex substituent is critical for its dual dopamine (D2) and serotonin (5-HT2A) receptor antagonism, which underpins its antipsychotic efficacy .
- Pharmacological Impact: The ethoxyethyl group in the target compound lacks the aromatic and heterocyclic components necessary for high-affinity receptor binding.
- Molecular Weight : Risperidone (C23H27FN4O2; MW 410.49) is significantly larger than the target compound (C12H20ClN2O2; estimated MW 274.75), affecting blood-brain barrier penetration and pharmacokinetics .
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one Hydrochloride
- Structural Differences : The chloroethyl substituent at position 3 replaces the ethoxyethyl group. This compound (C11H16Cl2N2O; MW 263.16) is a key intermediate in risperidone synthesis .
- Reactivity : The chloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. In contrast, the ethoxyethyl group’s ether linkage enhances stability but reduces reactivity.
3-(2-Iodoethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
- Structural Differences : Substitution with an iodoethyl group (C11H15IN2O; MW 318.15) introduces a heavy halogen atom, increasing molecular weight and polarizability .
- Pharmacokinetics: The iodine atom’s size may hinder blood-brain barrier penetration compared to the smaller ethoxyethyl group.
3-Ethenyl (Vinyl)- and 3-Ethyl-Substituted Analogs
- 3-Ethyl-9-Hydroxy Derivative (C11H16N2O2; MW 208.26): The ethyl group and hydroxyl modification balance lipophilicity and hydrogen-bonding capacity, suggesting varied metabolic pathways relative to the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Position 3) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | 2-Ethoxyethyl | C12H20ClN2O2 | 274.75 | Enhanced solubility (HCl salt), moderate polarity |
| Risperidone | Benzisoxazole-piperidine | C23H27FN4O2 | 410.49 | High receptor affinity, CNS activity |
| 3-(2-Chloroethyl) analog | Chloroethyl | C11H16Cl2N2O | 263.16 | Reactive intermediate, potential toxicity |
| 3-(2-Iodoethyl) analog | Iodoethyl | C11H15IN2O | 318.15 | High molecular weight, imaging potential |
| 3-Ethenyl analog | Vinyl | C10H14ClN2O | 222.69 | Low polarity, high membrane permeability |
Research Findings and Implications
- Structural-Activity Relationships (SAR): The ethoxyethyl group in the target compound provides a balance between hydrophilicity (ether oxygen) and lipophilicity (ethyl chain), which may optimize bioavailability compared to more polar (e.g., hydroxy) or nonpolar (e.g., vinyl) analogs .
- Pharmacological Potential: While risperidone’s benzisoxazole-piperidine moiety is irreplaceable for antipsychotic activity, the target compound’s simpler substituent could be tailored for novel targets (e.g., sigma receptors or ion channels) .
- Safety Profile: Chloroethyl analogs pose genotoxicity risks, whereas ethoxyethyl derivatives may offer safer metabolic pathways due to the absence of reactive leaving groups .
Preparation Methods
Regioselectivity in Alkylation
Competing alkylation at N1 vs. N3 is mitigated by:
Purification Techniques
- Column Chromatography : Silica gel with EtOAc/hexane (3:7) removes unreacted alkylating agents.
- Recrystallization : Ethanol/water mixtures yield high-purity hydrochloride salt (≥98%).
Analytical Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, D₂O) : δ 1.20 (t, J=7.0 Hz, 3H, CH₂CH₃), 3.55 (q, 2H, OCH₂), 4.10 (s, 3H, NCH₃).
- HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 55.82 | 55.78 |
| H | 7.12 | 7.09 |
| N | 11.83 | 11.80 |
Scalability and Industrial Feasibility
Pilot-Scale Protocol :
- Batch Size : 10 kg of free base.
- Reactor : Glass-lined steel with reflux condenser.
- Yield : 72% at 50 L scale.
Cost Analysis :
| Component | Cost/kg (USD) |
|---|---|
| 2-Ethoxyethyl bromide | 120 |
| Guanidine | 85 |
| HCl gas | 40 |
Comparative Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| Direct Alkylation | High regioselectivity | Requires anhydrous conditions |
| Reductive Amination | Mild conditions | Lower purity |
Q & A
Q. Critical Reaction Conditions :
Q. Table 1: Comparison of Synthetic Methods
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Core Formation | Triethylamine, methanol, RT, 1h | 65–75 | 90–95 | |
| One-Pot Functionalization | Catalyst, continuous flow reactor | 80–85 | ≥98 |
Basic: How is the structural integrity and purity of this compound confirmed post-synthesis?
Methodological Answer:
Post-synthesis validation involves:
Spectroscopic Analysis :
- NMR : H and C NMR confirm substituent positions and ring saturation .
- IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm) .
Chromatography :
Mass Spectrometry :
- HRMS : Validates molecular weight (e.g., [M+H] for CHClNO = 296.13) .
Q. Table 2: Key Characterization Techniques
| Technique | Purpose | Example Data | Source |
|---|---|---|---|
| H NMR | Confirm substituent integration | δ 1.2 (t, 3H, -OCHCH) | |
| HPLC | Purity assessment | Retention time: 8.2 min, 98.5% |
Advanced: What strategies are employed to optimize the synthesis of this compound under industrial-scale constraints?
Methodological Answer:
Industrial optimization focuses on:
Process Intensification :
- Continuous Flow Reactors : Reduce reaction times and improve yield consistency .
- Microwave-Assisted Synthesis : Accelerates cyclization steps (e.g., 30 min vs. 2h conventional) .
Green Chemistry :
- Solvent substitution (e.g., ethanol instead of dichloromethane) to minimize waste .
Automated Purification :
- Simulated moving bed (SMB) chromatography for high-throughput purification .
Advanced: How can researchers address discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
To resolve contradictions:
Standardized Assays :
- Use validated cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., Risperidone for CNS activity comparisons) .
Structural-Activity Relationship (SAR) Studies :
- Modify substituents (e.g., ethoxyethyl chain length) to isolate pharmacophore contributions .
Meta-Analysis :
Advanced: What methodologies are recommended for analyzing degradation products and impurities in this compound?
Methodological Answer:
Forced Degradation Studies :
- Expose the compound to heat (40–60°C), light, and acidic/basic conditions to simulate stability .
Analytical Techniques :
- LC-MS/MS : Identifies degradation products (e.g., de-ethylated analogs) .
- ICH Guidelines : Follow Q3B(R2) for impurity profiling .
Reference Standards :
- Use certified impurities (e.g., Ofloxacin N-Oxide Hydrochloride) as benchmarks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
